Methyldiethoxysilane (CH3Si(OC2H5)2) is a versatile precursor for various silica-based materials used in scientific research due to its ability to undergo hydrolysis and condensation reactions under controlled conditions. These reactions lead to the formation of siloxane (Si-O-Si) bonds, creating a network structure with unique properties depending on the processing methods.
Methyldiethoxysilane is a common starting material for the sol-gel process, a wet-chemical technique used to synthesize various silica-based materials like nanoparticles, thin films, and porous gels. By controlling factors like solvent, pH, and temperature, researchers can tailor the size, morphology, and porosity of these materials, making them suitable for applications in catalysis, drug delivery, and photonics [, ].
Methyldiethoxysilane can be used as a precursor in CVD for depositing thin films of silicon dioxide (SiO2) on various surfaces. This technique allows for precise control over film thickness and uniformity, critical for research in microelectronics, microfluidics, and optical devices [].
Methyldiethoxysilane acts as a coupling agent in surface modification, enhancing the compatibility between inorganic and organic materials. Its bifunctional nature, with a methyl group (CH3) and ethoxy groups (OC2H5), allows it to bind to both organic and inorganic surfaces. This property finds applications in:
Methyldiethoxysilane can be used to attach functional groups like amine, thiol, or epoxy groups onto the surface of nanoparticles. This modification allows researchers to control the surface properties of nanoparticles, enabling their use in targeted drug delivery, bioimaging, and environmental remediation [].
In composite materials, methyldiethoxysilane can improve adhesion between different components by creating a chemical bridge between the organic phase and the inorganic phase, leading to stronger and more durable materials [].
Beyond the mentioned applications, methyldiethoxysilane is also being explored in other research areas, including:
Researchers are investigating the use of methyldiethoxysilane as a precursor for the synthesis of mesoporous silica catalysts with tailored pore structures and functionalities for various chemical reactions.
By modifying its surface with biocompatible molecules like polyethylene glycol (PEG), researchers are exploring the use of methyldiethoxysilane for the development of biocompatible materials for drug delivery and tissue engineering applications.
Methyldiethoxysilane is a synthetic compound, not readily found in nature. It holds significance in scientific research due to its role as a precursor for various silicon-containing materials. Researchers utilize it in the synthesis of:
Methyldiethoxysilane has a tetrahedral structure with a central silicon (Si) atom bonded to three ethoxy (OC2H5) groups and a single methyl (CH3) group. The Si-O bond lengths are approximately 1.6 angstroms, and the C-Si bond length is around 1.8 angstroms []. The molecule exhibits polarity due to the difference in electronegativity between silicon and oxygen.
Methyldiethoxysilane can be synthesized through the reaction of methylchlorosilane (CH3SiCl3) with ethanol (C2H5OH) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) [].
CH3SiCl3 + 2 C2H5OH + AlCl3 -> CH3Si(OC2H5)2 + 3 HCl + AlCl3 (excess)
Methyldiethoxysilane readily undergoes hydrolysis in the presence of moisture, reacting with water (H2O) to form ethanol (C2H5OH) and silanol (Si-OH) groups. These silanol groups can further condense to form siloxane (Si-O-Si) linkages, leading to the formation of polymeric structures [].
CH3Si(OC2H5)2 + H2O -> CH3Si(OH)(OC2H5) + C2H5OH2[CH3Si(OH)(OC2H5)] -> CH3Si(OH)2OSi(CH3)(OC2H5) + C2H5OH (condensation)
Methyldiethoxysilane can participate in various other reactions depending on the desired application. These may include:
Methyldiethoxysilane itself does not have a well-defined mechanism of action in biological systems. However, its hydrolysis and condensation reactions are crucial for the formation of silicon-based materials with specific functionalities. For instance, in the synthesis of zeolites, the controlled hydrolysis and condensation of methyldiethoxysilane lead to the formation of a well-defined porous structure [].
Methyldiethoxysilane is a flammable liquid with a low flash point (around 17 °C) []. It can also react exothermically with water, releasing flammable ethanol and heat. Inhalation of its vapors can cause irritation to the respiratory system.
Several methods exist for synthesizing diethoxymethylsilane:
Diethoxymethylsilane's unique combination of ethoxy groups and a methyl group allows it to participate effectively in both reduction and condensation reactions, distinguishing it from similar compounds that may not exhibit such versatility.
Interaction studies involving diethoxymethylsilane primarily focus on its reactivity with other chemical species. For instance, it has been shown to effectively reduce phosphine oxides to phosphines under specific conditions, highlighting its utility in synthetic organic chemistry . Additionally, its interactions during hydrolysis lead to complex behaviors that are important for material applications.
The ethanolysis of dichloromethylsilane (CH₃SiHCl₂) is the most widely employed method for DEMS production. The reaction proceeds via nucleophilic substitution, where ethanol displaces chloride ions under controlled conditions:
$$
\text{CH₃SiHCl₂ + 2 C₂H₅OH → CH₃Si(OCH₂CH₃)₂ + 2 HCl}
$$
Mechanistic Considerations:
Optimization Parameters:
Industrial reactors employ corrosion-resistant materials (e.g., Hastelloy C-276) due to HCl generation. Post-reaction distillation achieves >99% purity, though residual chlorides (<10 ppm) necessitate advanced scavengers like molecular sieves.
Triethyl orthoformate (HC(OCH₂CH₃)₃) serves as an alternative reagent for DEMS synthesis, particularly in high-purity applications:
$$
\text{CH₃SiHCl₂ + HC(OCH₂CH₃)₃ → CH₃Si(OCH₂CH₃)₂ + ClCH(OCH₂CH₃)₂ + HCl}
$$
Advantages:
Key Optimization Strategies:
Recent advancements in continuous flow technology address batch process limitations (e.g., hot spots, inconsistent mixing):
Process Schematic:
Common Impurities:
Impurity | Source | Max Tolerance (ppm) |
---|---|---|
Chloromethylsilanes | Incomplete reaction | <5 |
Siloxane Oligomers | Hydrolysis | <10 |
Iron Contaminants | Reactor leaching | <1 |
Purification Technologies:
The application of diethoxymethylsilane in asymmetric organic transformations is underpinned by its ability to participate in transition metal-catalyzed processes, where it often acts as a hydride source or as a silicon-tethered intermediate. These properties have been exploited in a variety of catalytic systems to achieve high levels of chemo-, regio-, and stereoselectivity.
Transition metal-catalyzed enantioselective hydrosilylation represents a cornerstone of asymmetric synthesis, enabling the reduction of carbonyl compounds and unsaturated substrates with high enantiocontrol. Diethoxymethylsilane, owing to its moderate steric bulk and electronic properties, is particularly well-suited for such applications.
The use of rhodium complexes in the enantioselective hydrosilylation of ketones has been extensively studied, with diethoxymethylsilane serving as an effective hydride donor. Early investigations revealed that rhodium(II) complexes, such as bis(tricyclohexylphosphine)dichlororhodium(II), exhibit high catalytic activity in the hydrosilylation of a broad range of unsaturated substrates, including ketones, alkenes, and alkynes [3]. The catalytic efficiency of these complexes is illustrated by the near-quantitative yields obtained in the hydrosilylation of 1-octene, where diethoxymethylsilane afforded a 98% yield of the corresponding alkylsilane under standard conditions.
Further advancements in this field have focused on the development of chiral rhodium(I) complexes capable of inducing high levels of enantioselectivity in the reduction of prochiral ketones [1]. These systems typically employ chiral ligands, such as planar chiral phosphines or diamines, to create a chiral environment around the metal center. The choice of silane reductant is critical, with diethoxymethylsilane and triethoxysilane emerging as optimal partners for achieving high yields and enantiomeric excesses in the reduction of aryl alkyl ketones. Notably, ortho-substituted aryl substrates are reduced with particularly high enantioselectivities and yields when diethoxymethylsilane is employed [1].
The following table summarizes representative data for the rhodium-catalyzed enantioselective hydrosilylation of ketones using diethoxymethylsilane:
Substrate | Catalyst (Rhodium Complex) | Ligand Type | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Acetophenone | Rh(I)-planar chiral phosphine | Planar chiral phosphine | 90 | 97 |
4-Methoxyphenylacetone | Rh(I)-diamine | Diamine | 88 | 95 |
ortho-Tolylacetone | Rh(I)-diamine | Diamine | 93 | 98 |
Cyclohexyl methyl ketone | Rh(I)-planar chiral phosphine | Planar chiral phosphine | 65 | 60 |
Pinacolone | Rh(I)-planar chiral phosphine | Planar chiral phosphine | 70 | 55 |
The data indicate that the combination of rhodium complexes with diethoxymethylsilane is particularly effective for the enantioselective reduction of aryl alkyl ketones, while dialkyl ketones tend to afford lower enantiomeric excesses under similar conditions [1].
Copper-catalyzed hydroamination reactions have emerged as powerful tools for the enantioselective functionalization of unsaturated substrates. In the context of vinylsilanes, the use of diethoxymethylsilane as a hydride source enables the generation of silicon-tethered intermediates, which can subsequently undergo hydroamination to afford chiral amines. These transformations are typically mediated by copper(I) complexes bearing chiral ligands, which serve to control the regio- and enantioselectivity of the reaction.
Recent studies have demonstrated that copper-catalyzed hydroamination of vinylsilanes proceeds efficiently in the presence of diethoxymethylsilane, affording high yields and enantiomeric excesses for a range of substrates. The silicon-tethered intermediates generated in situ can be further elaborated via cross-coupling or oxidation, providing access to a diverse array of chiral building blocks.
The following table presents representative results for copper-catalyzed hydroamination of vinylsilanes using diethoxymethylsilane:
Vinylsilane Substrate | Catalyst (Copper Complex) | Chiral Ligand | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Phenylvinylsilane | Cu(I)-bisphosphine | Bisphosphine | 85 | 92 |
n-Butylvinylsilane | Cu(I)-bisphosphine | Bisphosphine | 80 | 90 |
tert-Butylvinylsilane | Cu(I)-bisphosphine | Bisphosphine | 78 | 89 |
These findings underscore the utility of diethoxymethylsilane in copper-mediated hydroamination protocols, where it facilitates the formation of chiral amine products with high efficiency and selectivity.
Tandem reductive aldol reactions represent a powerful strategy for the construction of complex molecular architectures, enabling the formation of multiple carbon-carbon bonds in a single operation. The use of diethoxymethylsilane in these transformations is predicated on its ability to generate silicon-tethered intermediates, which can undergo sequential reduction and aldol addition steps under the influence of transition metal catalysts.
In a typical protocol, a carbonyl compound is first subjected to hydrosilylation with diethoxymethylsilane in the presence of a suitable catalyst, generating a silyl ether intermediate. This intermediate can then participate in an intramolecular or intermolecular aldol reaction, often under basic or Lewis acidic conditions, to afford the desired aldol adduct. The silicon tether serves to control the regio- and stereochemistry of the reaction, enabling the selective formation of specific diastereomers.
The following table summarizes key data from tandem reductive aldol reactions employing diethoxymethylsilane:
Carbonyl Substrate | Catalyst (Transition Metal) | Reaction Conditions | Aldol Product Yield (%) | Diastereomeric Ratio (dr) |
---|---|---|---|---|
Benzaldehyde | Rhodium(I)-phosphine | Toluene, 80°C | 82 | 9:1 |
Cyclohexanone | Copper(I)-bisphosphine | Tetrahydrofuran, 60°C | 76 | 8:1 |
4-Methoxybenzaldehyde | Rhodium(I)-diamine | Toluene, 80°C | 85 | 10:1 |
These results highlight the effectiveness of diethoxymethylsilane as a reagent for tandem reductive aldol reactions, where the silicon tether plays a crucial role in dictating the outcome of the transformation.
Silylcarbocyclization reactions constitute a valuable class of transformations for the synthesis of carbocyclic compounds bearing silicon-containing functional groups. The diastereoselective variant of this protocol leverages the unique properties of diethoxymethylsilane to achieve high levels of stereocontrol in the formation of carbocyclic frameworks.
In these reactions, diethoxymethylsilane is typically employed in conjunction with a transition metal catalyst, such as rhodium or palladium, to promote the cyclization of unsaturated precursors. The silicon moiety serves both as a directing group and as a functional handle for subsequent derivatization. The diastereoselectivity of the process is governed by the choice of catalyst, ligand, and reaction conditions, with the silicon tether often imparting a strong bias toward the formation of a single diastereomer.
The following table presents representative data for diastereoselective silylcarbocyclization reactions involving diethoxymethylsilane:
Unsaturated Substrate | Catalyst (Transition Metal) | Ligand Type | Yield (%) | Diastereomeric Ratio (dr) |
---|---|---|---|---|
1,6-Heptadiene | Rhodium(I)-phosphine | Phosphine | 88 | 12:1 |
1,7-Octadiene | Palladium(0)-phosphine | Phosphine | 80 | 10:1 |
2,7-Nonadiene | Rhodium(I)-diamine | Diamine | 83 | 11:1 |
These data demonstrate the high efficiency and selectivity achievable in silylcarbocyclization protocols utilizing diethoxymethylsilane, underscoring its value as a reagent for the construction of complex carbocyclic architectures.
Flammable;Irritant